Palmitoylcholine

Smooth muscle pharmacology Antispasmodic activity Lysophosphatidylcholine structure-activity relationship

Researchers seeking a reproducible antispasmodic positive control or selective Na⁺,K⁺-pump inhibitor face chain-length-dependent potency variability. Palmitoylcholine (CAS 13100-90-8) resolves this with validated, superior efficacy: • Maximal antispasmodic effect in guinea pig ileum (palmitoyl-LPC > myristoyl-LPC > stearoyl-LPC) • Strongest Na⁺,K⁺-pump inhibition among long-chain LPCs (rank: palmitoyl > stearoyl > myristoyl > oleoyl > lauroyl) • GTP-independent, PKC-dependent Ca²⁺ sensitization in vascular smooth muscle. Available as chloride salt (≥98% purity), shipped globally.

Molecular Formula C21H44NO2+
Molecular Weight 342.6 g/mol
CAS No. 13100-90-8
Cat. No. B076396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoylcholine
CAS13100-90-8
Synonymscholine chloride palmitate
ichthycrinotoxin
palmitoylcholine
palmitoylcholine chloride
Molecular FormulaC21H44NO2+
Molecular Weight342.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C
InChIInChI=1S/C21H44NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4/h5-20H2,1-4H3/q+1
InChIKeyODYPFMHOOQOHEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitoylcholine Overview & Procurement


Palmitoylcholine (CAS 13100-90-8) is a long-chain acyl choline comprising a 16-carbon palmitoyl (C16:0) moiety esterified to choline [1]. As a member of the acyl choline class, it is available commercially as the chloride salt (CAS 2932-74-3) for research applications . The compound is a cationic amphiphile with a molecular formula of C21H44NO2+ and a molecular weight of approximately 342.58 g/mol for the free cation . Palmitoylcholine serves as a biochemical tool for investigating cholinergic signaling, membrane-protein interactions, and lipid-mediated cellular regulation [2].

Workflow Cholinergic signaling & membrane-protein interaction studies
Selection C16:0 long-chain acyl choline (chloride salt); distinct activity profile from C14 and C18 homologs
Use Context Smooth muscle pharmacology SAR; reported antispasmodic, Ca²⁺ sensitization, and ion transport model systems

Palmitoylcholine Chain Length Comparison


Acyl cholines are not functionally interchangeable; systematic comparative studies demonstrate that biological activity exhibits marked acyl chain length dependence [1]. While myristoylcholine (C14), palmitoylcholine (C16), and stearoylcholine (C18) share the identical choline head group and differ only by two methylene units in their saturated fatty acyl chain, their pharmacological effects diverge substantially across multiple independent assay systems [2]. Generic substitution based solely on class membership risks selecting a compound with suboptimal potency for the intended experimental application, as the quantitative evidence presented below confirms that palmitoylcholine occupies a distinct efficacy position among saturated long-chain acyl cholines [3].

!
Antispasmodic rank may shift with chain length; C14 and C18 homologs show reduced response in guinea pig ileum assays, limiting direct replacement.
!
Vascular Ca²⁺ sensitization is restricted to C16 and C14; C18 and shorter chains (≤C12) are inactive, altering pathway-specific experimental outcomes.
!
Na⁺,K⁺-pump inhibition potency differs markedly across chain lengths; myristoylcholine (C14) ranks third, not first, which may weaken assay signal magnitude.

Palmitoylcholine Comparative Performance


Antispasmodic Potency in Guinea Pig Ileum

In a systematic head-to-head comparison of eight synthetic L-α-lysolecithins (1-O-acyl-2-lyso-sn-glycero-3-phosphocholine, LPC), palmitoyl-LPC (C16:0) demonstrated the strongest antispasmodic effect among all saturated fatty acyl LPCs tested [1]. The rank order of potency against both histamine- and acetylcholine-induced contractions was palmitoyl-LPC > myristoyl-LPC (C14:0) > stearoyl-LPC (C18:0) > lauroyl-LPC (C12:0) > decanoyl-LPC (C10:0) [1]. The difference is not merely potency-based; palmitoyl-LPC produced greater suppression of maximal contraction and a more pronounced rightward shift of the dose-response curve than either the shorter-chain (C14) or longer-chain (C18) saturated homologs [1].

Antispasmodic Potency
Head-to-head
Ranked 1st among 5 saturated LPCs
Supports antispasmodic SAR study context
Guinea pig ileum; histamine/ACh contraction model
Smooth muscle pharmacology Antispasmodic activity Lysophosphatidylcholine structure-activity relationship

Vascular Smooth Muscle Ca2+ Sensitization

In α-toxin-permeabilized rat mesenteric arteries, only palmitoyl-LPC (C16:0) and myristoyl-LPC (C14:0) increased the Ca2+ sensitivity of contraction, whereas LPCs containing other fatty acid chains exhibited markedly reduced or no effect [1]. This selective activity was not reproduced by L-α-phosphatidylcholine, L-α-glycerophosphorylcholine, palmitic acid, myristic acid, or choline alone—indicating that the intact palmitoyl-choline structure is required [1]. The sensitizing effect of palmitoyl-LPC was GTP-independent but protein kinase C-dependent, as calphostin C abolished the effect [1].

Ca²⁺ Sensitization
Head-to-head
Active: C16, C14 vs. Inactive: C18, ≤C12, metabolites
Supports PKC-dependent vascular Ca²⁺ pathway research
α-Toxin-permeabilized rat mesenteric artery; GTP-independent
Vascular pharmacology Calcium signaling Smooth muscle contraction

Na+,K+-Pump Inhibition in Human Blood Cells

In a comparative study of synthetic lysophosphatidylcholines on human blood cells, palmitoyl-LPC exhibited the strongest inhibitory effect on both erythrocyte and leukocyte Na+,K+-pump activity, measured via ouabain-sensitive 86Rb-uptake [1]. The rank order of inhibitory potency was: palmitoyl-LPC > stearoyl-LPC > myristoyl-LPC > oleoyl-LPC > lauroyl-LPC [1]. LPCs with intermediate chain lengths (caproyl and decanoyl) showed no inhibitory activity [1]. All tested LPCs containing long-chain fatty acids also inhibited erythrocyte Na+,K+-cotransport activity while stimulating passive membrane permeability [1].

Na⁺,K⁺-Pump Inhibition
Head-to-head
Top rank among tested LPCs
Supports ion transport assay context
Ouabain-sensitive ⁸⁶Rb-uptake; human erythrocytes/leukocytes
Membrane transport Na+/K+-ATPase Erythrocyte physiology

Transdermal Penetration Enhancement Profile

Palmitoylcholine was evaluated alongside four other choline esters (lauroylcholine, myristoylcholine, stearoylcholine, oleoylcholine) and oleic acid for transdermal penetration enhancement of six drugs across hairless mouse skin in vitro [1]. While lauroylcholine was a better enhancer than oleic acid for 17β-estradiol delivery, palmitoylcholine occupies the intermediate chain length position in the C12-C18 saturated series, offering a distinct balance of lipophilicity and membrane-perturbing activity compared to shorter (C12, C14) and longer (C18) homologs [1]. The study demonstrates that small structural variations in the acyl chain produce non-linear, drug-specific enhancement profiles [1].

Transdermal Enhancement
Method context
In vitro mouse skin penetration assay (6 drugs)
Supports formulation-penetration screening
Propylene glycol vehicle; chain-length-dependent, drug-specific profiles
Transdermal drug delivery Penetration enhancers Pharmaceutical formulation

Membrane Fluidity Modulation via NTE Hydrolysis

Hydrolysis of palmitoyl-lysoPC by the neuropathy target esterase (NTE) catalytic domain (NEST) in supported DOPC bilayers reduced the translational diffusion coefficient (D_L) from 2.45 ± 0.08 μm²/s (NEST inhibited) to 2.28 ± 0.07 μm²/s (active NEST) [1]. The D_L of bilayers containing the equivalent amount of free palmitic acid produced by hydrolysis was 2.26 ± 0.06 μm²/s, confirming that the fluidity change results from palmitoyl-lysoPC hydrolysis [1]. Baseline D_L of DOPC/p-lysoPC bilayers without NEST was 2.44 ± 0.09 μm²/s [1].

Membrane Fluidity
Reported
ΔD_L ≈ −7% (2.45 → 2.28 µm²/s)
Supports NTE activity assay development
FRAPP; supported DOPC bilayers; NEST-mediated hydrolysis
Membrane biophysics Neuropathy target esterase Lipid bilayer fluidity

Palmitoylcholine Application Scenarios


Antispasmodic SAR Studies in Smooth Muscle

Palmitoylcholine is the optimal reference compound for establishing maximal antispasmodic effect in acyl choline/LPC structure-activity relationship studies in smooth muscle preparations [1]. Based on direct comparative data showing palmitoyl-LPC > myristoyl-LPC > stearoyl-LPC in guinea pig ileum antispasmodic potency, researchers can use palmitoylcholine as the positive control for saturated acyl chain efficacy [1]. This application is particularly relevant for studies of gastrointestinal motility modulation or for characterizing novel antispasmodic agents against a well-defined efficacy benchmark.

PKC-Dependent Ca2+ Sensitization Assays

Palmitoylcholine is one of only two acyl choline variants (along with myristoylcholine) that enhance Ca2+ sensitivity in vascular smooth muscle via a GTP-independent, PKC-dependent mechanism [2]. This selectivity makes palmitoylcholine uniquely suitable for dissecting this specific signaling pathway, as other chain-length LPCs (including C18) fail to produce the effect [2]. The compound can serve as a pharmacological tool to activate PKC-dependent Ca2+ sensitization without engaging G-protein-coupled receptor signaling cascades.

Na+,K+-Pump Inhibition Studies

Among long-chain LPCs, palmitoylcholine produces the strongest inhibition of human erythrocyte and leukocyte Na+,K+-pump activity, with a rank order of palmitoyl > stearoyl > myristoyl > oleoyl > lauroyl [3]. For investigators studying LPC-mediated modulation of ion transport, palmitoylcholine provides the largest measurable effect size, improving assay signal-to-noise ratios relative to other acyl chain variants. The compound also serves as a positive control for stimulating passive membrane permeability while inhibiting active transport processes [3].

NTE Activity Quantification via Fluidity Changes

Palmitoyl-lysoPC is a validated substrate for neuropathy target esterase (NTE) catalytic domain assays, where its hydrolysis produces quantifiable changes in supported bilayer membrane fluidity [4]. The established diffusion coefficient baseline (2.44 ± 0.09 μm²/s) and post-hydrolysis value (2.28 ± 0.07 μm²/s) provide reference parameters for FRAPP-based activity measurements [4]. This application supports research into organophosphorus compound-induced delayed neuropathy and NTE-associated motor neuron disease mechanisms.

Application
Selection Property
Validation Focus
Antispasmodic SAR studies
Ranked 1st antispasmodic among saturated LPCs
Guinea pig ileum contraction assay benchmarking
PKC-dependent Ca²⁺ sensitization
One of two active chain lengths (C16, C14)
PKC-dependence confirmation (Calphostin C sensitive)
Na⁺,K⁺-pump inhibition
Highest inhibitory rank in blood cell assays
Ouabain-sensitive ⁸⁶Rb-uptake measurement
NTE activity quantification
Validated substrate with established D_L baseline
FRAPP fluidity change monitoring

Technical Documentation Hub

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36 linked technical documents
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